molecular formula C11H8Cl2N2 B2941975 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole CAS No. 213179-56-7

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole

Cat. No.: B2941975
CAS No.: 213179-56-7
M. Wt: 239.1
InChI Key: FETOXIKBUBLDHT-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to an ethenyl chain, which is further connected to the imidazole ring. It is known for its diverse chemical and biological properties, making it a subject of interest in various fields of research.

Scientific Research Applications

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and imidazole as the primary starting materials.

    Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with imidazole in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound.

    Ethenylation: The intermediate compound is then subjected to an ethenylation reaction using a suitable reagent like vinyl bromide or vinyl chloride under basic conditions to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated or alkylated imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-benzimidazole
  • 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-pyrazole
  • 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-triazole

Comparison:

  • Structural Differences: While these compounds share the 2,4-dichlorophenyl ethenyl group, they differ in the heterocyclic ring (imidazole, benzimidazole, pyrazole, triazole).
  • Unique Properties: 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole is unique due to its specific imidazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-9-3-1-8(10(13)7-9)2-4-11-14-5-6-15-11/h1-7H,(H,14,15)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETOXIKBUBLDHT-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323949
Record name 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666280
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

213179-56-7
Record name 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.